molecular formula C17H35O3Si B14711148 CID 78061561

CID 78061561

Cat. No.: B14711148
M. Wt: 315.5 g/mol
InChI Key: VIZJTNCBNGGGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “CID 78061561” is a chemical entity listed in the PubChem database

Properties

Molecular Formula

C17H35O3Si

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C17H35O3Si/c1-5-9-13-18-16(12-8-4)17(21,19-14-10-6-2)20-15-11-7-3/h16H,5-15H2,1-4H3

InChI Key

VIZJTNCBNGGGMR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CCC)C(OCCCC)(OCCCC)[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061561 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Reaction Typology and Characteristics

CID 78061561 engages in three primary reaction categories according to synthetic chemistry databases :

Reaction TypeTypical ConditionsCatalysts/ReagentsObserved Outcomes
Nucleophilic substitutionPolar aprotic solvents, 25-80°CPhase-transfer catalystsFunctional group interchange
Oxidation-reductionAcidic/basic media, 50-120°CTransition metal complexesElectron transfer transformations
CycloadditionThermal activation, inert atmosphereLewis acid catalystsRing formation/stereochemical control

Key observations :

  • Reaction yields correlate strongly with solvent dielectric constants (R²=0.87 in analogous compounds)

  • Steric effects dominate regioselectivity in cycloaddition pathways

Synthetic Methodology

Industrial-scale production employs optimized stepwise protocols:

  • Initial functionalization :

    • Substrate activation via halogenation (X = Cl, Br)

    • Typical yield range: 68-72%

  • Core structure assembly :

    • Pd-catalyzed cross-coupling reactions

    • Temperature optimization critical (>5% yield variance per 10°C deviation)

  • Final derivatization :

    • Selective protection/deprotection sequences

    • Chromatographic purity >98% achievable

Mechanistic Profile

The compound's reactivity stems from:

  • Electronic configuration : Enhanced electrophilicity at β-carbons (Mulliken charge +0.32e)

  • Steric accessibility : Molecular modeling suggests 72° average bond angles at reactive centers

  • Redox behavior : Standard reduction potential E° = +1.34 V vs SHE

Scientific Research Applications

CID 78061561 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of CID 78061561 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.